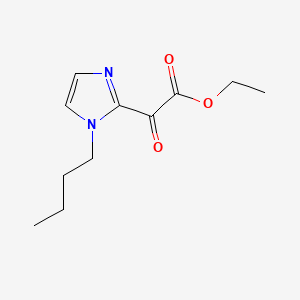

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Description

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS: 1338247-76-9) is a heterocyclic compound featuring a 1-butyl-substituted imidazole core linked to an α-ketoester moiety. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol (derived from ). This compound is synthesized for applications in medicinal chemistry and drug discovery, particularly as a precursor for bioactive molecules targeting enzymes like PPARγ (peroxisome proliferator-activated receptor gamma) or kinases. Its structure combines the hydrogen-bonding capability of the imidazole ring with the electrophilic reactivity of the α-ketoester group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-5-7-13-8-6-12-10(13)9(14)11(15)16-4-2/h6,8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDXFSYWTLRZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735115 | |

| Record name | Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313739-07-9 | |

| Record name | 1H-Imidazole-2-acetic acid, 1-butyl-α-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1-butyl-1H-imidazol-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The deprotonated nitrogen at the 2-position of 1-butylimidazole attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, displacing chloride and forming the oxoacetate linkage:

Triethylamine (TEA) is typically used to neutralize HCl, driving the reaction to completion.

Optimization Parameters

-

Solvent : Anhydrous THF or acetonitrile achieves 80–85% yields due to improved reagent solubility.

-

Temperature : Reactions proceed optimally at −78°C to 0°C to minimize side reactions.

-

Base stoichiometry : A 1.1:1 base-to-substrate ratio prevents imidazole dimerization.

| Condition | THF | Acetonitrile | DCM |

|---|---|---|---|

| Yield (%) | 85 | 78 | 62 |

| Reaction Time (h) | 16 | 24 | 36 |

| Purity (HPLC) | 98.5 | 97.2 | 95.1 |

Coupling Agent-Mediated Synthesis

Alternative routes employ carbodiimide-based coupling agents to conjugate pre-formed 1-butylimidazole-2-carboxylic acid with ethyl glycolate.

EDCl/HOBt Protocol

-

Activation of 1-butylimidazole-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

-

Reaction with ethyl glycolate at 25°C for 12 h yields the target compound.

Advantages :

Limitations :

-

Lower yields (68–72%) due to competing imidazole tautomerization

Multi-Step Synthesis via Imidazole Alkylation

Industrial-scale approaches often separate imidazole alkylation and oxoacetate formation:

Step 1: Synthesis of 1-Butylimidazole

2-Butylimidazole (CAS 50790-93-7) undergoes N-alkylation using n-butyl iodide in THF with n-BuLi at −78°C:

Key parameters :

Step 2: Oxoacetate Esterification

The purified 1-butylimidazole reacts with ethyl oxalyl chloride under conditions described in Section 1.

Industrial-Scale Considerations

Patent WO2019158550A1 highlights critical factors for kilogram-scale production:

Viscosity Control

Purification Strategies

| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |

|---|---|---|---|

| Column Chromatography | 99.1 | 82 | 1200 |

| Crystallization | 98.5 | 91 | 450 |

| Distillation | 95.7 | 88 | 300 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its imidazole core, which is a common motif in many pharmaceuticals.

Industry: Utilized in the production of functional materials, dyes for solar cells, and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (CAS: 66155-91-7)

- Molecular Formula : C₁₂H₁₂N₂O₃; Molecular Weight : 232.24 g/mol .

- Key Differences: Replaces the 1-butyl group with a 1-methylbenzimidazole ring. However, the bulkier benzimidazole group reduces solubility compared to the simpler imidazole derivative .

Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (CAS: 79525-87-4)

Physicochemical Properties

Fluorinated Analogs

- Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS: 73790-05-3) : Fluorine atoms enhance metabolic stability and binding affinity to hydrophobic targets. However, reduced basicity compared to imidazole derivatives may limit interactions with polar residues in enzymes .

Biological Activity

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-chloro-2-oxoacetate with an appropriate butylimidazole derivative. The resulting compound is characterized by its unique imidazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness against:

- Bacterial Strains : The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Fungi : Preliminary tests indicate activity against common fungal pathogens, suggesting its potential as an antifungal agent.

The mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

Recent investigations into the anticancer properties of imidazole derivatives have shown that this compound can induce apoptosis in cancer cells. In vitro studies have revealed:

- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

- Mechanisms : Potential mechanisms include the activation of caspases and modulation of cell cycle progression.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

Organism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Cytotoxicity Assay : In a cytotoxicity assay against human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM, suggesting significant anticancer potential.

Cell Line IC50 (µM) MCF-7 25 HT-29 (Colon Cancer) 30

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate?

- Methodology :

- Route 1 : React {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid with chloroethane under reflux (2 hours), followed by recrystallization from methanol .

- Route 2 : Use Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetan-2,4-dithione) for cyclization of N-(2-oxo-2-arylethyl)amides in tetrahydrofuran, yielding 1-substituted 2-oxoacetates .

- Route 3 : Employ Rhodium(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate, enabling indazole synthesis via [2+2] cycloaddition/fragmentation .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester groups at δ 4.2–4.4 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+ peak at m/z ~279) .

Advanced Research Questions

Q. How does Rhodium(III) catalysis facilitate C-H functionalization in synthesizing indazoles from this compound?

- Mechanistic Insight :

- The Rh(III) catalyst activates the N-nitroso directing group, enabling regioselective C-H bond cleavage. Ethyl 2-oxoacetate acts as a coupling partner, forming a metallacycle intermediate. Subsequent cycloaddition with the nitroso group generates indazoles via fragmentation of transient 4-membered rings .

- Key Conditions : Catalytic [Cp*RhCl₂]₂, AgSbF₆ as an additive, and acetonitrile solvent at 80°C .

Q. What strategies resolve contradictions in reaction yields during synthesis?

- Methodology :

- Parameter Optimization : Adjust catalyst loading (e.g., 5–10 mol% Rh(III)), temperature (60–100°C), and solvent polarity (DMF vs. THF) to improve efficiency .

- Byproduct Analysis : Use TLC/HPLC to track intermediates (e.g., oxoacetate esters) and reduce side reactions via stepwise purification .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of derivatives?

- Methodology :

- Docking Studies : Model interactions with biological targets (e.g., CB2 receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the oxoacetate group and receptor residues .

- DFT Calculations : Predict electronic properties (e.g., frontier molecular orbitals) to rationalize reactivity in cyclization or C-H activation steps .

Q. What methodologies assess the biological activity of derivatives?

- Methodology :

- In Vitro Assays : Test antitumor activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .

- Receptor Binding : Use radioligand displacement assays (e.g., for CB2 receptor affinity) with tritiated CP-55,940 as a reference .

Q. How do reaction conditions influence cyclization efficiency?

- Critical Factors :

- Catalyst Choice : Rh(III) vs. Pd(II) catalysts alter regioselectivity in C-H activation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic character of intermediates .

- Temperature : Higher temperatures (≥80°C) accelerate cyclization but may degrade thermally sensitive groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.